Cdk9-IN-7 Exhibits 13-Fold Selectivity Over CDK4 and CDK6 in Enzymatic Assays: A Defined Window for Targeted CDK9 Inhibition Studies
In enzymatic inhibition assays, Cdk9-IN-7 demonstrates an IC50 of 11 nM against CDK9/cyclin T, with significantly weaker inhibition of CDK4/cyclin D (IC50 = 148 nM) and CDK6/cyclin D (IC50 = 145 nM), representing a ∼13-fold selectivity window for CDK9 over these off-target CDKs [1]. This selectivity profile is quantitatively distinct from comparator CDK9 inhibitors: NVP-2 exhibits >1,000-fold selectivity over a panel of 468 kinases but with substantially higher biochemical potency (IC50 = 0.514 nM) ; AZD4573 is a highly selective CDK9 inhibitor with IC50 <4 nM but is primarily optimized for hematologic malignancy applications ; MC180295 offers ≥22-fold selectivity over other CDKs with an IC50 of 5 nM . The defined 13-fold selectivity window of Cdk9-IN-7 provides a moderate but well-characterized margin that may be advantageous for studies where extreme CDK9 selectivity could mask physiologically relevant off-target effects or where differential potency between CDK9 and CDK4/6 is a critical experimental variable.
| Evidence Dimension | Biochemical IC50 and CDK family selectivity |
|---|---|
| Target Compound Data | CDK9/cyclin T IC50 = 11 nM; CDK4/cyclin D IC50 = 148 nM; CDK6/cyclin D IC50 = 145 nM |
| Comparator Or Baseline | NVP-2: CDK9/CycT IC50 = 0.514 nM; >1,000-fold selectivity over kinase panel; AZD4573: CDK9 IC50 <4 nM; MC180295: CDK9 IC50 = 5 nM; ≥22-fold selectivity over other CDKs |
| Quantified Difference | Cdk9-IN-7 has ∼13-fold selectivity vs. CDK4/6; NVP-2 has >1,000-fold; MC180295 has ≥22-fold; AZD4573 has high selectivity with IC50 <4 nM |
| Conditions | In vitro enzymatic inhibition assays using recombinant CDK/cyclin complexes (vendor datasheets and primary literature). |
Why This Matters
The defined 13-fold selectivity window of Cdk9-IN-7 offers a moderate, well-characterized margin that is distinct from the extreme selectivity of NVP-2 or the higher potency of AZD4573 and MC180295, enabling researchers to select a compound with a specific selectivity-to-potency balance appropriate for their assay system.
- [1] Wang X, et al. Novel cyclin-dependent kinase 9 (CDK9) inhibitor with suppression of cancer stemness activity against non-small-cell lung cancer. Eur J Med Chem. 2019 Jul 25;181:111535. View Source
